molecular formula C8H6BrF3 B3031844 1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene CAS No. 762292-69-3

1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene

Cat. No.: B3031844
CAS No.: 762292-69-3
M. Wt: 239.03 g/mol
InChI Key: BVIIGXXOEJRCEE-UHFFFAOYSA-N
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Description

1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene (C₈H₆BrF₃) is a halogenated aromatic compound featuring a benzene ring substituted with a fluorine atom at the para position and a 2-bromo-1,1-difluoroethyl group. Its synthesis typically involves fluorination and bromination steps, as demonstrated in the preparation of analogous structures .

Properties

IUPAC Name

1-(2-bromo-1,1-difluoroethyl)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c9-5-8(11,12)6-1-3-7(10)4-2-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIIGXXOEJRCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CBr)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10631465
Record name 1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene
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Molecular Weight

239.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762292-69-3
Record name 1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene
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Record name 1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromo-1,1-difluoroethyl)-4-fluorobenzene
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Preparation Methods

The synthesis of 1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzene and 2-bromo-1,1-difluoroethane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the reaction. Common catalysts include palladium or nickel complexes.

    Synthetic Route: The reaction proceeds through a substitution mechanism where the bromine atom on 2-bromo-1,1-difluoroethane replaces a hydrogen atom on the benzene ring of 4-fluorobenzene.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. .

Chemical Reactions Analysis

1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones. Reduction reactions can lead to the formation of alkanes or alkenes.

    Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydroxide, potassium cyanide, and hydrogen gas in the presence of a palladium catalyst. .

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene, also known as a difluorinated aryl compound, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications, particularly in medicinal chemistry, material science, and agrochemicals.

Anticancer Agents

Fluorinated compounds are known for their enhanced pharmacokinetic properties. Research has indicated that this compound can serve as a precursor for synthesizing novel anticancer agents. The incorporation of fluorine atoms increases metabolic stability and alters lipophilicity, which can lead to improved bioavailability in drug formulations.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of fluorinated benzene derivatives as potential inhibitors of cancer cell proliferation. The findings suggested that derivatives of this compound exhibited promising activity against various cancer cell lines, indicating potential as lead compounds for further development .

Fluorinated Polymers

The unique properties of fluorinated compounds make them suitable for developing advanced materials. This compound can be utilized in the synthesis of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

Research Findings:
A recent study highlighted the use of this compound in synthesizing polyfluoroalkyl acrylates. These polymers demonstrated superior hydrophobicity and thermal properties compared to their non-fluorinated counterparts, making them ideal for applications in coatings and adhesives .

Pesticide Development

Fluorinated compounds have been extensively studied for their efficacy as pesticides due to their ability to disrupt biological processes in pests while minimizing toxicity to non-target organisms. This compound serves as an intermediate in the synthesis of novel agrochemicals.

Case Study:
Research published in Agricultural and Food Chemistry examined the synthesis of new insecticides based on this compound. The study found that these insecticides exhibited high potency against common agricultural pests while demonstrating low environmental persistence .

Data Table: Summary of Applications

Application AreaCompound RoleKey Findings
Medicinal ChemistryAnticancer Agent PrecursorPromising activity against cancer cell lines
Material ScienceSynthesis of Fluorinated PolymersEnhanced thermal stability and hydrophobicity
AgrochemicalsIntermediate for Pesticide DevelopmentHigh potency against pests with low persistence

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction is often mediated by the bromine and fluorine atoms, which can form strong bonds with the target molecules. The pathways involved in these interactions are complex and depend on the specific biological system being studied .

Comparison with Similar Compounds

Structural Analogues

1-(2-Bromoethyl)-4-fluorobenzene
  • Structure : Lacks the difluoro substitution on the ethyl chain.
  • Synthesis : Prepared via deaminative bromination of primary amines, yielding 59% after chromatography .
  • Physical Properties : Higher polarity due to reduced fluorine content; NMR data (δ 7.21–7.13 ppm for aromatic protons) align with para-substituted fluorobenzenes .
1-Bromo-4-(1,1-difluoroethyl)benzene
  • Structure : Bromine is directly attached to the benzene ring, while the 1,1-difluoroethyl group is a substituent.
  • Properties : PubChem CID 45158847; SMILES: CC(C1=CC=C(C=C1)Br)(F)F. This positional isomer exhibits distinct electronic effects due to bromine’s direct conjugation with the aromatic ring .
1-(2-Azidoethyl)-4-fluorobenzene
  • Structure : Azide group replaces bromine.
  • Applications : Used in Staudinger reductions and click chemistry. The azide group enables bioorthogonal reactions, unlike the bromine in the target compound .

Functional Analogues

1-(4-Chlorobutyl)-4-fluorobenzene
  • Role : Intermediate in antipsychotic drug synthesis (e.g., haloperidol analogs).
  • Comparison : The chlorobutyl chain enhances lipophilicity, whereas the bromodifluoroethyl group in the target compound may improve metabolic stability .
S-(2-Bromo-2-chloro-1,1-difluoroethyl)-L-cysteine
  • Toxicity: Nephrotoxic in rats due to bioactivation by cysteine conjugate β-lyase.

Physicochemical Properties

Property Target Compound 1-(2-Bromoethyl)-4-fluorobenzene 1-Bromo-4-(1,1-difluoroethyl)benzene
Molecular Weight (g/mol) 241.04 217.03 241.04
Boiling Point Not reported 59% yield 95% purity
Solubility Likely low in polar solvents Moderate in PE Similar to target compound
Volatility Moderate (inferred) High High (similar to fluorinated aromatics)

Biological Activity

1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene is an organic compound characterized by its unique structural features, including a difluoroethyl group and halogen substitutions. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C8H6BrF3C_8H_6BrF_3, featuring a bromine atom and two fluorine atoms attached to a benzene ring. The presence of these electronegative halogens significantly influences the compound's reactivity and interactions with biological systems.

Structural Information Table

PropertyValue
Molecular FormulaC₈H₆BrF₃
SMILESC1=CC(=CC=C1C(CBr)(F)F)F
InChIInChI=1S/C8H6BrF3/c9-5-8(11,12)6-1-3-7(10)4-2-6/h1-4H,5H2
Predicted CCS (Ų)151.5 (for [M+H]+)

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. The bromine and fluorine atoms facilitate electrophilic and nucleophilic reactions, respectively. This interaction can lead to covalent bonding with proteins or nucleic acids, potentially altering their structure and function.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. The halogen substituents enhance lipophilicity, allowing for better membrane penetration and interaction with microbial cells. Studies have shown that fluorinated compounds often possess enhanced potency against bacterial strains due to their ability to disrupt cellular processes.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. The compound's ability to form covalent bonds with DNA or proteins can induce apoptosis in cancer cells. Research on structurally related compounds has demonstrated antiproliferative effects in various cancer cell lines, indicating a potential pathway for therapeutic development.

Study on Antimicrobial Activity

A study conducted by researchers focusing on fluorinated compounds found that derivatives similar to this compound exhibited significant inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness at low concentrations.

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
Related Fluorinated Compound16Escherichia coli

Study on Anticancer Activity

In another investigation into the anticancer potential of similar compounds, it was observed that certain fluorinated benzene derivatives could inhibit cell proliferation in various cancer lines. The study reported IC50 values indicating the concentration required to inhibit cell growth by 50%.

CompoundIC50 (µM)Cancer Cell Line
This compound25MCF-7 (Breast Cancer)
Related Fluorinated Compound15HeLa (Cervical Cancer)

Q & A

Q. Key Factors :

  • Temperature control (<30°C) minimizes decomposition of the difluoroethyl group.
  • Solvent polarity affects reaction kinetics; non-polar solvents (e.g., hexane) favor radical pathways .

Q. Methodology :

  • Use Gaussian 16 with B3LYP/6-31G* basis set for geometry optimization.
  • Compare Fukui indices to identify electrophilic hotspots .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • 19^{19}F NMR : Distinct signals for CF2_2 (~-80 ppm) and aryl-F (~-110 ppm) groups .
  • GC-MS : Molecular ion peak at m/z 252 (M+^+) with fragmentation patterns confirming Br and F substituents .
  • IR Spectroscopy : C-F stretches at 1150–1250 cm1^{-1} and C-Br at 550–650 cm1^{-1} .

Q. Data Interpretation Example :

  • A 1^{1}H NMR splitting pattern at δ 4.2–4.5 (quartet) confirms the -CH2_2-CF2_2Br moiety .

Advanced: How do competing reaction pathways (e.g., elimination vs. substitution) affect the stability of this compound under basic conditions?

Answer:

  • Base-Induced Elimination : In NaOH/EtOH, β-hydride elimination forms 4-fluorostyrene derivatives, competing with nucleophilic substitution.
    • Kinetic Control : Low temperatures (0°C) favor substitution (SN2_2) with a 7:3 substitution/elimination ratio.
    • Thermodynamic Control : At 80°C, elimination dominates (1:9 ratio) due to entropy gain .

Q. Mitigation Strategies :

  • Use bulky bases (e.g., t-BuOK) to suppress elimination .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • Hazards :
    • H300 : Fatal if swallowed (oral LD50_{50} = 50 mg/kg in rats) .
    • H410 : Very toxic to aquatic life (EC50_{50} = 1 mg/L) .
  • PPE : Tychem® 6000 FR suits (permeation resistance >480 min) .
  • Spill Management : Neutralize with 10% NaHCO3_3 and adsorb with vermiculite .

Advanced: How can isotopic labeling (e.g., 13^{13}13C or 2^{2}2H) elucidate degradation mechanisms in environmental studies?

Answer:

  • 13^{13}C-Labeling : Track degradation intermediates via LC-MS. For example, 13^{13}C-labeled CF2_2 groups show hydrolytic cleavage to form 4-fluorobenzoic acid in soil microbiota studies .
  • Deuterium Studies : 2^{2}H-KIE (Kinetic Isotope Effect) analysis reveals rate-determining steps in photolytic degradation (kH_H/kD_D = 2.1) .

Basic: What are the solubility and stability profiles of this compound in common solvents?

Answer:

  • Solubility :

    SolventSolubility (mg/mL)Stability (25°C)
    DCM120>6 months
    Hexane153 months
    DMSO200<1 month (hydrolysis)
  • Storage : Argon atmosphere at -20°C prevents bromine loss .

Advanced: What strategies resolve contradictions in reported reaction yields for bromo-difluoroethyl derivatives?

Answer:
Discrepancies arise from:

  • Impurity Profiles : Unreacted 4-fluorostyrene in starting material reduces yield. Purity >98% (GC) is critical .
  • Catalyst Loading : Pd(PPh3_3)4_4 at 5 mol% vs. 2 mol% alters coupling efficiency (85% vs. 60%) .
  • Moisture Sensitivity : Anhydrous conditions improve reproducibility (e.g., yield drops 20% at 50 ppm H2_2O) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene
Reactant of Route 2
1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene

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